

A Comparative Analysis of Furo[3,4-d]pyrimidine Isomers in Biological Assays

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Compound of Interest

Compound Name: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]pyrimidine scaffold and its isomers, particularly furo[2,3-d]pyrimidine, represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comparative overview of the biological performance of furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives, supported by experimental data from various studies.

Data Summary of Biological Activities

The following tables summarize the quantitative data from biological assays performed on various derivatives of furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine.

Table 1: Anticancer and Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ID	Target/Assay	Cell Line	IC50 / GI50 (μ M)	Reference
Compound 10b	PI3K α	-	0.175 \pm 0.007	[1]
PI3K β	-	0.071 \pm 0.003	[1]	
AKT	-	0.411 \pm 0.02	[1]	
Antiproliferative	HS 578T (Breast)	GI50 = 1.51	[1]	
Compound 4a	Antitumor	HepG2 (Liver)	IC50 = 0.70	[2]
Compound 3f	EGFR	-	IC50 = 0.121 \pm 0.004	[3]
Antiproliferative	T-47D (Breast)	-	[3]	
Compound 6b	c-Met	-	IC50 = 0.0357	[4]
Hybrid Compound	Cytotoxicity	HT-1080, MCF-7, MDA-MB-231, A549	IC50 = 13.89 - 19.43	[5]

Table 2: Anti-HIV Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

Compound ID	Target	HIV-1 Strain	EC50 (nM)	Reference
13c2	Reverse Transcriptase	Wild-Type	1.1 - 2.0	[6]
Single NNRTI-resistant mutations	0.9 - 8.4		[6]	
13c4	Reverse Transcriptase	Wild-Type	1.1 - 2.0	[6]
Single NNRTI-resistant mutations	0.9 - 8.4		[6]	
Etravirine (ETV)	Reverse Transcriptase	Wild-Type	5.1	[6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., furo[2,3-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

- Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP in a suitable buffer.
- Compound Addition: The test compounds (furo[2,3-d]pyrimidine or furo[3,4-d]pyrimidine derivatives) are added to the reaction mixture at various concentrations.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a specific temperature for a set period to allow for phosphorylation.
- Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ -32P]ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.
- Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-response curves.

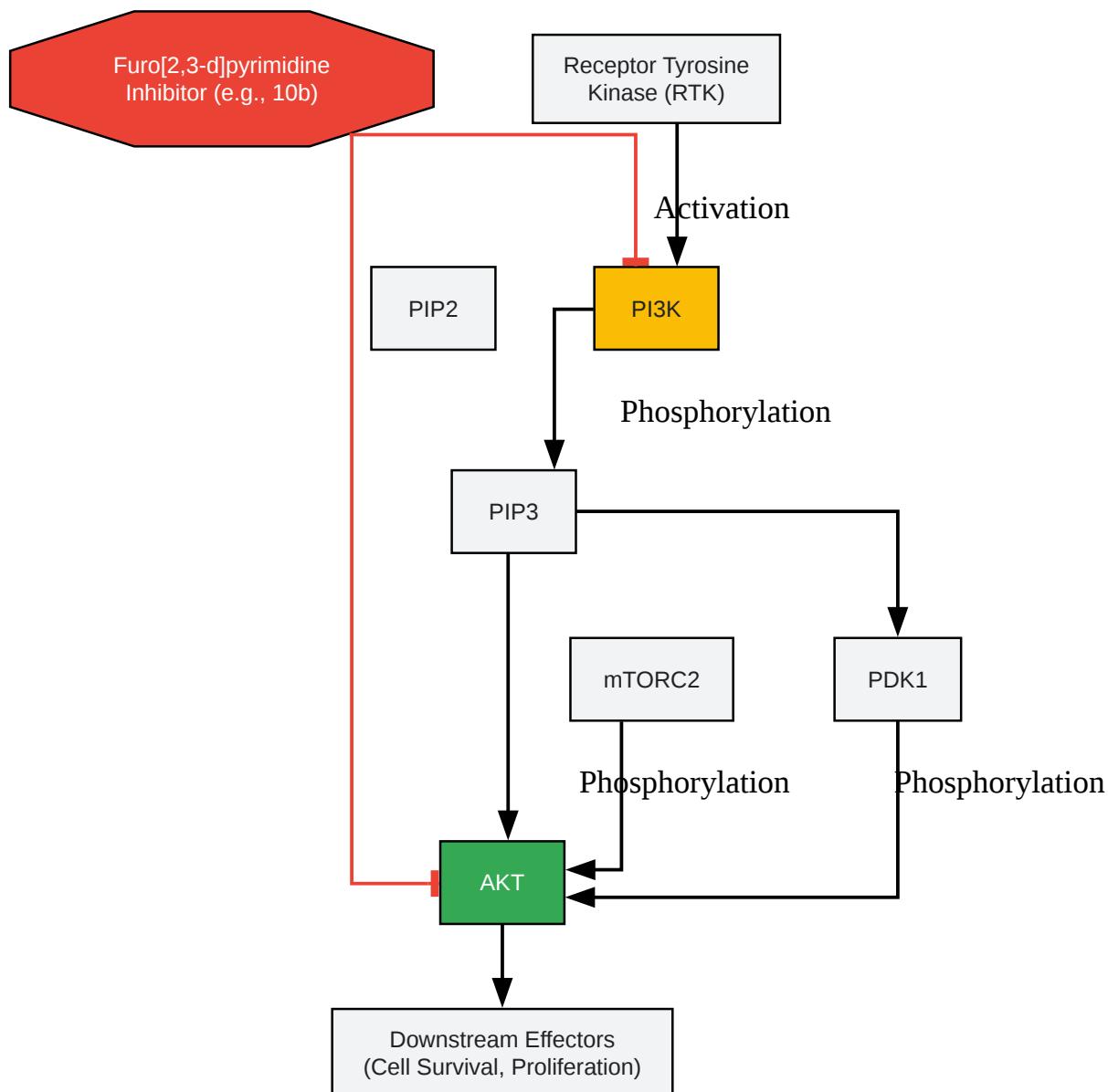
Anti-HIV Reverse Transcriptase (RT) Assay

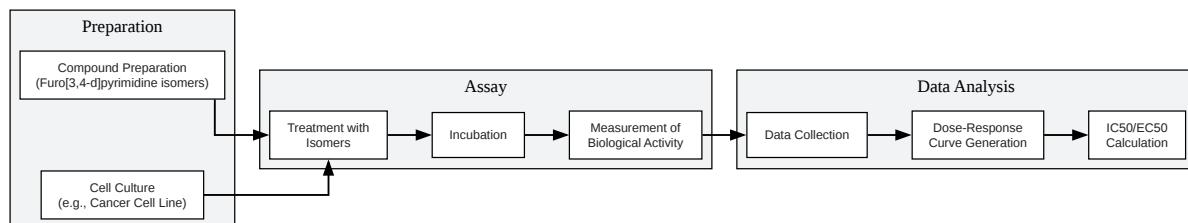
This assay evaluates the ability of compounds to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.

- Cell Culture: T-lymphocyte cells (e.g., MT-4) are infected with the HIV-1 virus.
- Compound Treatment: The infected cells are then treated with different concentrations of the test compounds (e.g., dihydrofuro[3,4-d]pyrimidine derivatives).
- Incubation: The treated cells are incubated for several days to allow for viral replication.
- Viral Replication Measurement: The extent of viral replication is determined by measuring the activity of reverse transcriptase in the cell culture supernatant or by quantifying a viral protein like p24 antigen using an ELISA.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can enhance understanding.





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